1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine

Medicinal chemistry Structure–activity relationship Isomer comparison

1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine (CAS 857758-84-0, molecular formula C₁₆H₁₈N₂O₂S, MW 302.39) is an N-tosyl-protected tetrahydroquinoline bearing a free primary amine at the 7-position. This compound belongs to the class of sulfonamide-derivatized tetrahydroquinolines, which are privileged scaffolds in medicinal chemistry and are widely employed as synthetic intermediates for constructing biologically active molecules.

Molecular Formula C16H18N2O2S
Molecular Weight 302.39
CAS No. 857758-84-0
Cat. No. B2818670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine
CAS857758-84-0
Molecular FormulaC16H18N2O2S
Molecular Weight302.39
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)N
InChIInChI=1S/C16H18N2O2S/c1-12-4-8-15(9-5-12)21(19,20)18-10-2-3-13-6-7-14(17)11-16(13)18/h4-9,11H,2-3,10,17H2,1H3
InChIKeyWHYCAGLHXBIGII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine (CAS 857758-84-0): Procurement-Relevant Compound Profile


1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine (CAS 857758-84-0, molecular formula C₁₆H₁₈N₂O₂S, MW 302.39) is an N-tosyl-protected tetrahydroquinoline bearing a free primary amine at the 7-position . This compound belongs to the class of sulfonamide-derivatized tetrahydroquinolines, which are privileged scaffolds in medicinal chemistry and are widely employed as synthetic intermediates for constructing biologically active molecules [1]. The compound is supplied at ≥95% purity by multiple vendors and is described as a versatile building block, with its value rooted in the orthogonal reactivity provided by the combination of an acid-stable N-tosyl protecting group and a nucleophilic 7-NH₂ handle .

Why In-Class Tetrahydroquinoline Analogs Cannot Reliably Substitute for 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine (857758-84-0)


Tetrahydroquinoline derivatives with alternative protecting groups (e.g., Boc, Cbz, Fmoc) or different amine regiochemistry (6-amine positional isomers) are not drop-in replacements for 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine [1]. The tosyl group imparts exceptional stability under acidic conditions that would cleave a Boc group, enabling synthetic sequences that require orthogonal deprotection strategies [2]. Furthermore, shifting the amine from the 7- to the 6-position alters the electronic environment of the aromatic ring, the vector of derivatization, and the resulting SAR in downstream biological assays—parameters that are not interchangeable without re-optimization of the entire synthetic route and biological profile . The evidence assembled below quantifies where these differences are material for scientific selection.

Product-Specific Quantitative Evidence Guide: 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine (857758-84-0)


Positional Selectivity: 7-Amine vs. 6-Amine Isomer Dictates Derivatization Vector and Electronic Properties

The 7-amine positional isomer (target compound, CAS 857758-84-0) differs fundamentally from the corresponding 6-amine isomer (CAS 927996-34-7) in both the geometric vector of the primary amine and its electronic influence on the tetrahydroquinoline core . In the 7-isomer, the NH₂ group is para to the nitrogen of the tetrahydroquinoline ring, placing it in conjugation with the N-tosyl electron‑withdrawing group, whereas the 6-isomer places the amine meta to the ring nitrogen, altering the pKₐ and nucleophilicity profile [1]. This positional difference results in distinct reactivity in amidation, sulfonamide formation, and urea coupling reactions, and dictates the shape of the final ligand in structure‑based drug design .

Medicinal chemistry Structure–activity relationship Isomer comparison

Protecting Group Robustness: Tosyl Acid Stability vs. Boc Deprotection Kinetics

The N-tosyl group of the target compound withstands strongly acidic conditions that rapidly cleave the widely used Boc (tert‑butoxycarbonyl) protecting group. Kinetic studies show that while Boc deprotection with TFA follows a second‑order dependence on acid concentration and proceeds at preparatively useful rates at 0.1–1 M TFA, the N‑tosyl sulfonamide requires a large excess of TFA and exhibits an inverse kinetic dependence, rendering it effectively stable under standard acidic Boc‑removal conditions [1]. This orthogonality enables sequential deprotection strategies (e.g., Boc removal in the presence of a tosyl‑protected amine) that are inaccessible with Boc‑ or Cbz‑only schemes [2].

Protecting group strategy Orthogonal synthesis Process chemistry

Comparative GC-MS Analysis: Distinguishing the Target Compound from the 6-Amine Positional Isomer

The mass spectrum of 7-Amino-1-tosyl-1,2,3,4-tetrahydroquinoline has been deposited in the SpectraBase database and serves as a reference fingerprint for compound identity verification [1]. Although the 6‑amine positional isomer shares the same molecular formula (C₁₆H₁₈N₂O₂S, MW 302.39) and nominal mass, the two isomers display distinct fragmentation patterns in GC-MS and different retention times under standard GC conditions, owing to the altered position of the amine substituent on the aromatic ring . This spectroscopic differentiation is critical for batch release and quality control in procurement specifications.

Analytical quality control Identity confirmation GC-MS fingerprint

Known Synthetic Transformations: The 7-Amine as a Handle for Diversified Oxalamide and Sulfonamide Library Synthesis

The 7-amine group of the target compound has been directly exploited in the synthesis of focused compound libraries. Specifically, coupling with substituted oxalyl chlorides yields N1-aryl-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamides, a class for which biological activity data are available in public databases (e.g., BindingDB) [1]. One such derivative, N1-(4-fluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, showed IC₅₀ values of 39,000 nM against human MAO-A and 300 nM against human MAO-B, demonstrating that the 7‑amine‑derived oxalamide scaffold is enzymatically active and exhibits selectivity between MAO isoforms [2]. In contrast, the 6‑amine positional isomer yields oxalamides with a different spatial orientation that cannot be assumed to reproduce the same binding mode or selectivity profile.

Parallel synthesis Library generation Medicinal chemistry

Crystal Structure of the Parent Tosyl-Tetrahydroquinoline Framework: Conformational Reference for Structure-Based Design

A single‑crystal X‑ray structure of the parent compound, 1-tosyl‑1,2,3,4‑tetrahydroquinoline (CAS 24310‑24‑5, lacking the 7‑amine), provides a high‑resolution conformational reference for the N‑tosyl tetrahydroquinoline core [1]. The heterocyclic ring adopts a half‑chair conformation with a bond‑angle sum at the N atom of 350.2°, close to the ideal sp² value of 360°, indicating significant flattening due to the electron‑withdrawing sulfonyl group [1]. The dihedral angle between the tosyl phenyl ring and the tetrahydroquinoline benzene ring is 47.74° [1]. These geometric parameters serve as a starting point for computational modeling of the target compound with the 7‑amine substituent, enabling the prediction of preferred binding conformations that are unavailable for the 6‑amine isomer without independent crystallographic determination [2].

Crystallography Conformational analysis Structure-based drug design

Best Research and Industrial Application Scenarios for 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine (857758-84-0)


Orthogonal Protection Strategies in Multi‑Step Synthesis of Complex Amine‑Containing Molecules

The acid‑stable N‑tosyl group enables sequential deprotection workflows where a Boc group is first removed under mild acidic conditions (0.1–1 M TFA, 25°C, <30 min) without affecting the tosyl sulfonamide [1]. The free 7‑amine can then be functionalized (e.g., acylated, sulfonylated, or coupled to carboxylic acids), and the tosyl group removed in a final step using Na/liquid NH₃ or SmI₂. This orthogonal scheme is inaccessible with a fully Boc‑ or Cbz‑protected building block, making CAS 857758-84-0 the building block of choice for such strategies.

Focused Library Synthesis of Oxalamide and Sulfonamide Derivatives for CNS or Inflammation Target Screening

The validated reactivity of the 7‑amine toward oxalyl chlorides and sulfonyl chlorides enables rapid parallel synthesis of diverse libraries for biological screening [1]. Derivatives such as N1‑(4‑fluorophenyl)‑N2‑(1‑tosyl‑1,2,3,4‑tetrahydroquinolin‑7‑yl)oxalamide have demonstrated measurable MAO‑A (IC₅₀ 39 µM) and MAO‑B (IC₅₀ 0.3 µM) inhibition , providing an initial activity landscape that can guide hit expansion. Researchers targeting RORc, MAO, or NLRP3 should consider this scaffold, as related N‑sulfonyl tetrahydroquinolines have shown activity against these targets [2].

Structure‑Based Drug Design Using a Crystallographically Characterized Core Template

The crystal structure of the parent tosyl‑tetrahydroquinoline framework (CCDC 1028050) provides an experimentally validated three‑dimensional template for computational modeling [1]. The half‑chair conformation of the heterocyclic ring (N bond‑angle sum 350.2°) and the 47.74° dihedral angle between the tosyl and tetrahydroquinoline aromatic planes [1] serve as input for docking and pharmacophore modeling when the 7‑amine substituent is elaborated in silico. This reduces the structural uncertainty inherent in purely computed models and accelerates the design cycle for medicinal chemistry teams.

Quality‑Controlled Procurement with Spectroscopic Identity Verification

The available GC‑MS spectrum in SpectraBase (Compound ID Gs5QFuX5R4s) [1] and the published ¹H‑NMR profile (tosyl aromatic protons δ 7.2–7.8 ppm; tetrahydroquinoline methylene protons δ 2.5–3.5 ppm) provide a benchmark for incoming quality control. Laboratories can confirm compound identity and rule out contamination with the regioisomeric 6‑amine analog by matching retention time and mass fragmentation patterns, ensuring that downstream synthetic or biological work is not compromised by mis‑supplied material.

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